8-Fluoro-2-methylquinolin-3-ol
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Overview
Description
8-Fluoro-2-methylquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties
Mechanism of Action
Target of Action
Quinoline derivatives, which include 8-fluoro-3-hydroxy-2-methylquinoline, are known to exhibit remarkable biological activity and have found applications in medicine . They are known to inhibit various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It’s worth noting that quinoline derivatives are known to interact with nucleic acids inside tumor cells and disrupt dna replication and transcription .
Biochemical Pathways
Quinoline derivatives are known to disrupt dna replication and transcription, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of 8-fluoro-3-hydroxy-2-methylquinoline is 17718 , which is within the favorable range for good bioavailability.
Result of Action
Quinoline derivatives are known to disrupt dna replication and transcription, which could potentially lead to cell death .
Action Environment
It’s worth noting that the properties of quinoline derivatives can be influenced by the presence of fluorine atoms, which are known to enhance the biological activity of fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methylquinolin-3-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various reaction conditions and reagents .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often employs large-scale cyclization reactions and cross-coupling reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-methylquinolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Another fluorinated quinoline with similar biological activity.
8-Hydroxy-2-methylquinoline: A non-fluorinated derivative used in various applications, including as a pharmaceutical intermediate.
2-Methyl-8-quinolinol: Known for its fungicidal properties and ability to form complexes with transition metals.
Uniqueness
8-Fluoro-2-methylquinolin-3-ol stands out due to the presence of both a fluorine atom and a hydroxyl group, which enhance its biological activity and chemical reactivity.
Properties
IUPAC Name |
8-fluoro-2-methylquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(13)5-7-3-2-4-8(11)10(7)12-6/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPNZHYBYBQBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314012-55-9 |
Source
|
Record name | 8-fluoro-2-methylquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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